molecular formula C19H20N2O2 B2529778 1'-benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one CAS No. 54906-22-8

1'-benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one

カタログ番号: B2529778
CAS番号: 54906-22-8
分子量: 308.381
InChIキー: NMFAHOKVZJFMHP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1’-Benzylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one is a complex heterocyclic compound that features a unique spiro structure. This compound is part of the benzoxazine family, which is known for its diverse applications in pharmaceuticals and materials science. The spiro linkage in this compound introduces significant rigidity and stability, making it an interesting subject for various chemical and biological studies.

準備方法

The synthesis of 1’-benzylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one typically involves a multi-step process. One common synthetic route includes the Mannich reaction, where a phenol, an amine, and formaldehyde are used to form the benzoxazine ring . The spiro linkage is then introduced through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the spiro structure . Industrial production methods may involve optimizing these reactions for scale, using continuous flow reactors and other advanced techniques to increase yield and purity.

化学反応の分析

1’-Benzylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

科学的研究の応用

1’-Benzylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one has a wide range of applications in scientific research:

作用機序

The mechanism of action of 1’-benzylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one involves its interaction with various molecular targets. The spiro structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This can lead to changes in cellular pathways, influencing processes such as signal transduction and gene expression . The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.

類似化合物との比較

1’-Benzylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one can be compared with other benzoxazine derivatives and spiro compounds:

The uniqueness of 1’-benzylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one lies in its combination of the benzoxazine ring and spiro structure, which imparts distinct properties useful in various applications.

生物活性

1'-Benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one is a complex heterocyclic compound notable for its unique spiro structure. This compound belongs to the benzoxazine family, which has garnered attention for its diverse applications in pharmaceuticals and materials science. The biological activity of this compound is of particular interest due to its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a spiro linkage that contributes to its rigidity and stability, making it a candidate for various biological studies. Its molecular formula is C19H20N2O2C_{19}H_{20}N_{2}O_{2} with a molecular weight of 308.38 g/mol. The spiro configuration allows for specific interactions with biological targets, influencing enzyme activity and receptor binding.

PropertyValue
Molecular FormulaC19H20N2O2C_{19}H_{20}N_{2}O_{2}
Molecular Weight308.38 g/mol
CAS Number54906-22-8

The mechanism of action for this compound involves its interaction with various biological targets such as enzymes and receptors. The spiro structure allows it to fit into specific binding sites, modulating their activity. This interaction can lead to alterations in cellular pathways, affecting processes such as signal transduction and gene expression.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro assays have demonstrated significant cytotoxicity against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201). The compound exhibited a dose-dependent effect on cell viability, with IC50 values indicating effective inhibition of cell proliferation.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Effect Observed
4T115Significant reduction in viability
COLO20120Dose-dependent cytostatic effect
SNU-125Moderate cytotoxicity

Mechanisms of Cytotoxicity

The cytotoxic effects are believed to be mediated through several pathways:

  • Cell Cycle Arrest : Treatment with the compound leads to cell cycle arrest at the G0/G1 phase in certain cell lines, indicating a halt in cellular proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Structure-Activity Relationship (SAR)

Research has focused on the structure-activity relationship of this compound and its derivatives. Modifications to the benzoxazine ring or piperidine moiety can significantly alter biological activity. For example:

  • Substituents on the benzyl group can enhance or diminish cytotoxic effects.
  • Variations in the piperidine nitrogen can affect binding affinity to target proteins.

Table 2: Overview of Structural Modifications and Biological Activity

Modification TypeEffect on Activity
Benzyl substituent typeVaries; some enhance cytotoxicity
Piperidine nitrogen variantAffects receptor binding affinity

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

  • Study on Antitumor Effects : A study examined the efficacy of this compound in a xenograft model of breast cancer. Results showed significant tumor regression compared to control groups.
  • Mechanistic Insights : Another investigation utilized molecular docking studies to elucidate binding interactions between the compound and target proteins involved in cancer progression.

特性

IUPAC Name

1'-benzylspiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c22-18-16-8-4-5-9-17(16)23-19(20-18)10-12-21(13-11-19)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFAHOKVZJFMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C3=CC=CC=C3O2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Salicylamide (7.24 g), 1-benzylpiperidin-4-one (10.0 g) and p-toluenesulfonic acid hydrate (500 mg) were suspended in toluene (200 mL), and the suspension was stirred under reflux overnight while removing the water in the reaction system using a Dean-Stark tube. The mixture was cooled to room temperature, and the resulting precipitate was collected by filtration and washed with water, ethanol and diethyl ether to give 1′-benzylspiro[1,3-benzoxazine-2,4′-piperidin]-4(3H)-one as a crude product (9.7 g). The obtained crude 1′-benzylspiro[1,3-benzoxazine-2,4′-piperidin]-4(3H)-one (5.0 g) and 10% palladium-carbon (1.0 g) were suspended in ethanol (50 mL), and the suspension was stirred at 50° C. for 5 hr under a hydrogen atmosphere. The catalyst was removed by filtration through celite and the solvent was evaporated under reduced pressure. The resulting precipitate was collected by filtration, and washed with ethanol and diethyl ether to give the object product (2.7 g, 77%).
Quantity
7.24 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。